3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
Description
This compound belongs to the pyrazolo[3,4-b]quinoline family, characterized by a fused pyrazole-quinoline core. Its synthesis involves a three-step protocol starting from dimedone and 3-amino-5-methylpyrazole, followed by condensation with 4-methylbenzaldehyde and subsequent acylation with furoyl chloride (). The 4-(4-methylphenyl) substituent enhances lipophilicity, while the hexahydroquinolin-5-one framework contributes to conformational rigidity. Structural elucidation via $ ^1H $-NMR, IR, and ESI-MS confirms its identity ().
Properties
IUPAC Name |
3,7,7-trimethyl-4-(4-methylphenyl)-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-11-5-7-13(8-6-11)17-16-12(2)22-23-19(16)21-14-9-20(3,4)10-15(24)18(14)17/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFUYSHWMLTFPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(NN=C3NC4=C2C(=O)CC(C4)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Optimization
The microwave-assisted method leverages T3P®-DMSO as a dual catalyst-oxidant system to facilitate a tandem oxidative condensation between stable alcohols, cyclic 1,3-dicarbonyl compounds (e.g., dimedone), and 5-amino-3-(4-methylphenyl)-1H-pyrazole. Key advantages include a one-pot protocol, reduced reaction time (30 minutes), and high functional group tolerance. Optimization studies (Table 1) identified 2.5 equivalents of T3P® in 1,4-dioxane at 90°C under microwave irradiation as optimal, yielding the target compound at 90%.
Table 1: Optimization of microwave-assisted synthesis
| T3P® (equiv) | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1.0 | 90 | 30 | 24 |
| 2.0 | 90 | 30 | 68 |
| 2.5 | 90 | 30 | 90 |
The mechanism proceeds via T3P®-mediated oxidation of benzyl alcohol to benzaldehyde, followed by Knoevenagel condensation with dimedone to form a cyclic enone. Subsequent 1,4-addition of the amino pyrazole and cyclodehydration yields the pyrazoloquinolinone core.
General Procedure
- Combine 4-methylbenzyl alcohol (1.2 mmol), dimedone (1 mmol), and 5-amino-3-(4-methylphenyl)-1H-pyrazole (1 mmol) in 1,4-dioxane.
- Add T3P® (2.5 equiv) and irradiate at 90°C for 30 minutes under microwave conditions.
- Quench with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 7:3).
Traditional Hydrazine Cyclization Approach
Stepwise Synthesis via Ester Intermediates
This method involves sequential esterification and cyclization (Scheme 2):
- Esterification: React 2-chloro-3-carboxy-4-(4-methylphenyl)quinoline with ethanol/H₂SO₄ to form the ethyl ester.
- Hydrazine Cyclization: Treat the ester with 80% hydrazine hydrate and triethylamine in ethanol under reflux (15 hours) to afford the pyrazoloquinolinone.
Scheme 2:
Quinoline carboxylic acid → Ethyl ester → Hydrazine cyclization → Target compound
While this method avoids specialized equipment, prolonged reaction times and moderate yields (50–65%) limit its utility.
Regioselective Chlorination and Cyclization
Chlorination-Initiated Annulation
A regioselective pathway employs POCl₃-mediated chlorination of 3-cyano-4-(4-methylphenyl)quinoline, followed by cyclization with hydrazine (Scheme 3). The chlorinated intermediate undergoes nucleophilic attack by hydrazine, forming the pyrazole ring. This method achieves 75% yield but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Methods
Table 2: Method comparison
| Method | Yield (%) | Time | Key Advantage |
|---|---|---|---|
| Microwave-assisted | 90 | 30 min | High efficiency, scalability |
| Hydrazine cyclization | 65 | 15 hours | No specialized equipment |
| Regioselective | 75 | 8 hours | Excellent regiocontrol |
Microwave synthesis outperforms others in yield and time, though purification via column chromatography remains a bottleneck. Traditional methods suit small-scale synthesis but lack green chemistry credentials.
Structural Characterization and Analytical Data
Spectroscopic Validation
Chromatographic Purity
Purified samples exhibit >95% purity by HPLC (C18 column, MeOH:H₂O = 80:20, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
WAY-381785 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: WAY-381785 can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of glycogen synthase kinase 3 and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating cellular processes such as differentiation, proliferation, and apoptosis.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s, diabetes, and certain types of cancer.
Industry: Utilized in research and development for the creation of new drugs and therapeutic agents
Mechanism of Action
WAY-381785 exerts its effects by inhibiting the activity of glycogen synthase kinase 3. This inhibition disrupts the phosphorylation of target proteins involved in various cellular processes. The molecular targets include proteins involved in glycogen metabolism, cell cycle regulation, and apoptosis pathways. By modulating these pathways, WAY-381785 can influence cell survival, differentiation, and proliferation .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl analogue () exhibits higher electronegativity, which may enhance binding to electron-rich biological targets.
- Electron-Donating Groups (e.g., methyl): The target compound’s 4-methylphenyl group balances lipophilicity and steric effects, favoring membrane permeability.
2.2. Core Structure Modifications
Variations in the fused heterocyclic system impact bioactivity and synthetic accessibility:
- Pyrazolo[3,4-b]Pyridines: Simplification of the quinoline core to pyridine (e.g., compounds in ) reduces molecular complexity but may decrease target affinity.
Biological Activity
The compound 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a member of the pyrazoloquinoline family and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O
- Molecular Weight : 321.42 g/mol
- CAS Number : Not specified in the sources but can be referenced through chemical databases.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes one-pot three-component reactions that yield high purity and yield rates of the target compound. Spectroscopic techniques such as NMR and IR are used to confirm the structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For instance:
- In vitro Testing : Compounds similar to this compound have shown activity against various bacterial strains. In one study, compounds were tested against Pseudomonas aeruginosa and Klebsiella pneumonia, showing inhibition zones comparable to standard antibiotics .
Antiviral Activity
The compound has been investigated for antiviral properties as well:
- Mechanism of Action : It is believed that the activity against viruses may involve interference with viral replication processes and host cell interactions. This is supported by findings indicating that certain structural modifications enhance lipophilicity and electron-withdrawing properties leading to increased antiviral efficacy .
Cytotoxicity Studies
While assessing its therapeutic potential:
- Cytotoxic Effects : The cytotoxicity of this compound has been evaluated in various cell lines. Results suggest a favorable therapeutic index where effective antimicrobial activity is coupled with low cytotoxicity levels in non-target cells .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving several synthesized derivatives of pyrazoloquinolines:
- Findings : The compound exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range for several strains tested.
Case Study 2: Antiviral Properties
A series of derivatives were tested for their ability to inhibit viral growth:
- Results : One derivative showed up to 85% inhibition of viral replication with minimal cytotoxicity (less than 5% on healthy cell lines), demonstrating a promising profile for further development as an antiviral agent .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes leading to cell lysis.
- Inhibition of Nucleic Acid Synthesis : Some derivatives interfere with DNA/RNA synthesis pathways.
- Modulation of Immune Response : Certain studies suggest that these compounds may also modulate cytokine release from immune cells.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3,7,7-trimethyl-4-(4-methylphenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one?
- Methodology : The compound can be synthesized via microwave-assisted one-pot reactions using 5-azido-1-phenylpyrazole-4-carbaldehydes and dimedone in ethanolic KOH. This method reduces reaction time and improves yields (65–90%) compared to conventional thermal heating . Alternative approaches include cyclohexanone condensation under reflux, though yields are typically lower (55–70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : Assigns protons in the pyrazoloquinolinone core (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–7.5 ppm) and confirms regiochemistry of substituents .
- IR spectroscopy : Identifies carbonyl stretches (~1650–1700 cm⁻¹) and NH/OH tautomerism (broad peaks ~3748 cm⁻¹) .
- X-ray crystallography (advanced): Resolves stereochemical ambiguities in fused ring systems .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[3,4-b]quinolinone synthesis be addressed?
- Methodology : Substituent steric and electronic effects dictate regioselectivity. For example, electron-withdrawing groups on the phenyl ring favor substitution at the para position. Microwave conditions enhance regiocontrol by accelerating kinetics, reducing side products . Computational modeling (DFT) can predict reactive sites for rational design.
Q. What strategies resolve contradictions in spectral data interpretation (e.g., tautomerism)?
- Methodology : Tautomeric equilibria (e.g., keto-enol forms) complicate spectral assignments. Use variable-temperature NMR to track proton exchange rates . IR spectroscopy can differentiate tautomers via hydrogen-bonded OH stretches (~3748 cm⁻¹) . Deuterium exchange experiments or X-ray crystallography provide definitive structural evidence .
Q. How does the 4-(4-methylphenyl) substituent influence solubility and crystallinity?
- Methodology : Bulky aryl groups reduce solubility in polar solvents (e.g., water) but enhance crystallinity. Solubility can be improved via co-solvent systems (DMF/EtOH) or by introducing polar substituents (e.g., methoxy groups) . Melting points correlate with crystallinity; derivatives with 4-methylphenyl groups typically melt at 154–227°C .
Q. What experimental designs are recommended for synthesizing analogs with enhanced bioactivity?
- Methodology :
- Scaffold diversification : Replace the 4-methylphenyl group with heteroaromatic rings (e.g., thiophene, pyridine) to modulate electronic properties .
- Functionalization : Introduce pharmacophores (e.g., furanyl, chlorophenyl) via Suzuki coupling or amidation .
- In silico screening : Prioritize analogs with predicted ADMET profiles using tools like ACD/Labs .
Q. How can tautomerism in the cyclohexanone ring impact biological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
